molecular formula C19H19BrN2O3 B2748936 1-(3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 361198-69-8

1-(3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2748936
CAS No.: 361198-69-8
M. Wt: 403.276
InChI Key: AOTFMFHFEIOAJA-UHFFFAOYSA-N
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Description

The compound “1-(3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a bromophenyl group, a dimethoxyphenyl group, and an ethanone group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve several steps including the formation of the pyrazole ring and the introduction of the substituent groups. The bromophenyl and dimethoxyphenyl groups might be introduced through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The bromophenyl, dimethoxyphenyl, and ethanone groups would be attached to different carbon atoms of the pyrazole ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazole ring and the substituent groups. The bromine atom in the bromophenyl group could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Bandgar et al. (2009) highlights the synthesis and biological evaluation of pyrazole chalcones, which are structurally related to 1-(3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. These compounds were evaluated for anti-inflammatory, antioxidant, and antimicrobial activities. The study found that some compounds exhibited promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities at various concentrations, suggesting potential as lead compounds in drug discovery (Bandgar et al., 2009).

Antibacterial Evaluation

Hawaiz (2018) conducted a study on the synthesis and antibacterial evaluation of Pyrazolinyl bromophenylthiazoles, which are chemically related to the compound . The synthesized compounds were tested for antimicrobial activities against pathogenic bacteria, indicating their potential in developing new antibacterial agents (Hawaiz, 2018).

Molecular Structure and Analysis

Mary et al. (2015) investigated the molecular structure and vibrational frequencies of a compound similar to this compound. The study involved theoretical calculations and molecular docking studies to understand the compound's potential as an anti-neoplastic agent (Mary et al., 2015).

Synthesis and Crystal Structures

Loh et al. (2013) explored the synthesis and crystal structures of various pyrazole compounds, including those structurally related to the compound . The study provided insights into the geometrical parameters and potential applications of these compounds in various fields (Loh et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might pose a fire hazard .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as in pharmaceuticals or materials science. Additionally, research could be conducted to optimize its synthesis and improve its yield .

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c1-12(23)22-18(16-10-15(24-2)8-9-19(16)25-3)11-17(21-22)13-4-6-14(20)7-5-13/h4-10,18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTFMFHFEIOAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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